![molecular formula C8H16ClNO B2666626 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1810070-08-6](/img/structure/B2666626.png)

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

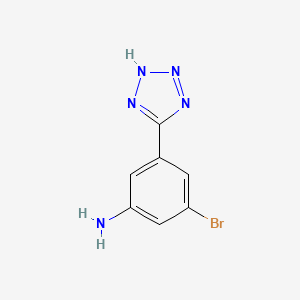

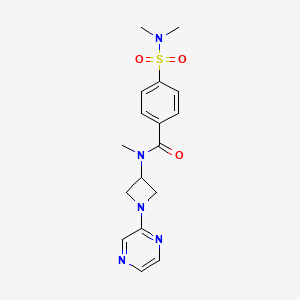

“3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the IUPAC name (1R,5S)-3-aminobicyclo [3.2.1]octan-8-ol hydrochloride . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H . This code provides a unique representation of the molecule’s structure. Unfortunately, the search results do not provide further details about the molecular structure analysis of this compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.67 . It is a solid at room temperature . . It’s important to note that these properties can vary depending on the specific conditions and the supplier of the compound.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride is involved in various chemical syntheses and transformations. For instance, derivatives of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid, related to this compound, were prepared through stereoselective functionalization involving intermediates like dihydro-1,3-oxazine or γ-lactone (Palkó, Sohár, & Fülöp, 2011). These processes highlight the compound's utility in generating structurally complex and diverse chemical entities.

Catalysis and Reaction Mechanisms

The compound has been utilized in organocatalytic processes, particularly in asymmetric intramolecular aldolization, showcasing its role in facilitating specific chemical reactions. Such applications are exemplified by the synthesis of chiral bicyclo[3.n.1]alkanones, where an alpha-amino acid catalyzes the aldolization, demonstrating the compound's utility in stereochemistry and enantioselective synthesis (Itagaki, Kimura, Sugahara, & Iwabuchi, 2005).

Biological and Medical Research

In biological and medical research, this compound derivatives have shown promising activities. For instance, derivatives like 4-Aminobicyclo[2.2.2]octanones and -ols have been studied for their antiprotozoal activities against organisms causing diseases like East African sleeping sickness and Malaria tropica (Weis et al., 2006). This highlights the potential of these compounds in developing new therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Propriétés

IUPAC Name |

3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZAXXDUKAMMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1C2O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2666543.png)

![6-(3-Nitrophenyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2666544.png)

![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride](/img/structure/B2666545.png)

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)